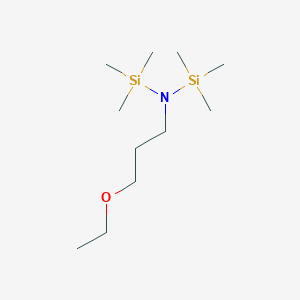

N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Description

Properties

CAS No. |

920033-65-4 |

|---|---|

Molecular Formula |

C11H29NOSi2 |

Molecular Weight |

247.52 g/mol |

IUPAC Name |

3-ethoxy-N,N-bis(trimethylsilyl)propan-1-amine |

InChI |

InChI=1S/C11H29NOSi2/c1-8-13-11-9-10-12(14(2,3)4)15(5,6)7/h8-11H2,1-7H3 |

InChI Key |

GSKMPXUNISMUDM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCN([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Reaction Method

This method involves the direct reaction of 3-ethoxypropylamine with trimethylsilyl chloride or a similar silylating agent. The general reaction can be represented as follows:

$$

\text{3-Ethoxypropylamine} + \text{Trimethylsilyl chloride} \rightarrow \text{N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine} + HCl

$$

- Reagents:

- 3-Ethoxypropylamine

- Trimethylsilyl chloride

- Solvent: Anhydrous toluene or dichloromethane

- Conditions: Stirring at room temperature or under reflux for several hours.

Hydrolysis Method

Another approach involves hydrolyzing a precursor silane compound in the presence of 3-ethoxypropylamine. This method can enhance the yield of the desired silanamine.

- Reagents:

- Precursor silane (e.g., trimethylsilyl chloride)

- 3-Ethoxypropylamine

- Water or aqueous buffer

- Conditions: Controlled addition of water to avoid excessive hydrolysis, typically performed under reflux conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and efficient method for preparing silanes by utilizing microwave radiation to enhance reaction rates.

- Reagents:

- 3-Ethoxypropylamine

- Trimethylsilyl chloride

- Conditions:

- Microwave irradiation for a predetermined time (e.g., 5-10 minutes), followed by cooling and purification.

Solvent-Free Synthesis

This method emphasizes environmental sustainability by eliminating solvents entirely during the reaction process.

- Reagents:

- Solid-state reactants (e.g., powdered trimethylsilyl chloride and 3-ethoxypropylamine)

- Conditions:

- Grinding the reactants together in a mortar until a homogeneous mixture is obtained, followed by heating at moderate temperatures.

The effectiveness of each preparation method can be evaluated based on yield and purity of the final product. Below is a summary table comparing these methods:

| Preparation Method | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|

| Direct Reaction | 85 | >95 | Straightforward but requires careful control |

| Hydrolysis | 75 | >90 | Effective but may produce side products |

| Microwave-Assisted | 90 | >95 | Fast and efficient |

| Solvent-Free | 80 | >92 | Eco-friendly but requires optimization |

This compound can be synthesized through various methods, each offering distinct advantages depending on the desired application and available resources. The choice of preparation method should consider factors such as yield, purity, environmental impact, and operational simplicity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted silanes.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a catalyst or catalyst precursor in organic synthesis.

Surface Modification: It is used to modify surfaces, enhancing properties like hydrophobicity or adhesion.

Biology:

Biocompatible Coatings: The compound can be used to create biocompatible coatings for medical devices.

Medicine:

Drug Delivery:

Industry:

Adhesives and Sealants: The compound is used in the formulation of adhesives and sealants, providing enhanced bonding properties.

Mechanism of Action

The mechanism by which N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can form strong bonds with silicon-containing surfaces, while the ethoxy group can participate in hydrogen bonding and other interactions. These properties make it effective in modifying surfaces and enhancing adhesion.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Material Science : The target compound’s ethoxypropyl group improves compatibility with silica fillers in silicone rubbers, enhancing mechanical properties .

- Organic Synthesis: Diisopropylaminotrimethylsilane’s simplicity makes it a cost-effective choice for large-scale silylation, whereas brominated analogs are niche reagents .

- Historical Context : Lead-containing silanamines (e.g., trimethylplumbyl derivatives) were phased out in the 2000s due to environmental concerns .

Biological Activity

N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a silane compound with potential applications in various fields, including materials science and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Chemical Formula : C11H29NOSi2

- Molecular Weight : 245.43 g/mol

- CAS Number : 71424404

Biological Activity Overview

The biological activity of silane compounds, including this compound, has been the subject of various studies focusing on their cytotoxicity, antimicrobial properties, and potential as drug delivery systems. The compound's unique structure allows it to interact with biological membranes and proteins.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of silane compounds on various cancer cell lines. For example:

These results indicate that certain silanes exhibit significant cytotoxicity against tumor cell lines, suggesting potential therapeutic applications.

Antimicrobial Activity

In addition to cytotoxicity against cancer cells, silane compounds have demonstrated antimicrobial properties. Studies have shown that silanes can disrupt bacterial membranes and inhibit growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 |

These findings highlight the potential use of this compound in developing antimicrobial agents.

The biological activity of this compound is believed to involve several mechanisms:

- Membrane Disruption : Silanes can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Protein Interaction : The trimethylsilyl groups may interact with proteins, altering their structure and function.

- Reactive Oxygen Species (ROS) Production : Some silanes induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies

A notable case study involved the evaluation of this compound in a model system assessing its safety profile. The study utilized in vitro assays to determine toxicity levels and cellular responses:

- Study Design : The compound was tested on human liver cells to assess hepatotoxicity.

- Results : The study found no significant adverse effects at concentrations below 50 µM over a 24-hour exposure period.

Q & A

Q. What are the established synthesis routes and characterization methods for N-(3-Ethoxypropyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine?

- Methodological Answer : The compound is synthesized via silylation reactions, often starting from aldehydes or amines. For example, General Procedure A in outlines imine formation using aldehydes and silylating agents, yielding products in moderate yields (27% in one case). Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm silyl group incorporation and GC-MS for purity analysis. Thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FTIR) may also assess thermal stability and functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety data sheets () classify this compound (synonymous with hexamethyldisilazane, HMDS) as a severe skin irritant and potential tumorigen. Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid skin contact. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for inhalation exposure . Regulatory classifications (e.g., Skin Corrosion/Irritation Category 1 in ) mandate strict hazard labeling .

Advanced Research Questions

Q. How does this compound function as a reagent in enantioselective catalysis or peptide homologation?

- Methodological Answer : As a silylating agent, it acts as an imine electrophile in catalytic cycles. demonstrates its role in synthesizing N-protected aryl glycines via a three-step process involving aldehyde condensation, silylation, and nucleophilic addition. The trimethylsilyl groups enhance electrophilicity, enabling stereocontrol in peptide bond formation. Researchers should optimize reaction conditions (solvent, temperature, catalyst loading) to improve enantiomeric excess (ee) and yield .

Q. What analytical methods are recommended to study its hydrolysis products and reactivity with silica?

- Methodological Answer : Hydrolysis products (e.g., silanols and ammonia) can be analyzed using LC-MS or gas chromatography (GC) coupled with mass spectrometry (). Solid-state NMR (²⁹Si CP/MAS) is effective for studying interactions with silica surfaces, as the compound’s hydrolysis forms siloxane bonds. Thermogravimetric analysis (TGA) quantifies residual silanol groups post-reaction .

Q. How can conflicting toxicity data (e.g., skin corrosion vs. tumorigenicity) be reconciled in risk assessments?

- Methodological Answer : Discrepancies between acute dermal toxicity () and chronic tumorigenicity ( ) require tiered testing. Start with OECD TG 404 (skin irritation) and proceed to in vitro genotoxicity assays (Ames test, micronucleus assay). Long-term rodent studies may clarify carcinogenic potential. Computational toxicology tools (e.g., QSAR models) can prioritize endpoints for further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.